4-Methylidenenonan-5-one
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Overview
Description
4-Methylidenenonan-5-one is an organic compound that belongs to the class of ketones It is characterized by the presence of a methylidene group attached to a nonanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylidenenonan-5-one typically involves a nucleophilic substitution reaction. One common method includes the reaction between 2-methylpentanoic anhydride and an n-butyl nucleophilic reagent. The reaction conditions often involve the use of a halogenated solvent and a catalyst to facilitate the nucleophilic substitution .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The process is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
4-Methylidenenonan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylidene group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methylidenenonan-5-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavoring agents due to its unique aroma
Mechanism of Action
The mechanism of action of 4-Methylidenenonan-5-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of certain enzymes or the modification of cellular pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-5-nonanone: Similar in structure but lacks the methylidene group.
4-Methyl-5-nonanol: The alcohol derivative of 4-Methyl-5-nonanone.
4-Methyl-5-nonanoic acid: The carboxylic acid derivative of 4-Methyl-5-nonanone.
Uniqueness
This structural feature differentiates it from other similar compounds and makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
76919-90-9 |
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Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
4-methylidenenonan-5-one |
InChI |
InChI=1S/C10H18O/c1-4-6-8-10(11)9(3)7-5-2/h3-8H2,1-2H3 |
InChI Key |
JFJVLLSQLBNXFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C(=C)CCC |
Origin of Product |
United States |
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